Afacifenacin is not directly mentioned in the provided papers; however, the papers do discuss related compounds and their pharmacological effects. Nicotinic acid, also known as niacin, is a well-known treatment for lipid disorders and cardiovascular diseases, and it has a complex mechanism of action that affects various lipoproteins and has anti-inflammatory effects on the vascular system1. Imidafenacin is an antagonist for the muscarinic acetylcholine receptors and is under development for the treatment of overactive bladder, showing high affinities for M3 and M1 receptors2. Another study on imidafenacin demonstrates its selectivity for the bladder over the salivary gland and its lack of influence on the central nervous system3. These studies provide insights into the pharmacological actions of compounds that could be structurally or functionally related to Afacifenacin.
The pharmacological effects of niacin extend to the treatment of lipid disorders and cardiovascular diseases due to its complex interactions with lipoproteins and anti-inflammatory properties1. Imidafenacin's application is primarily in the field of urology, where it is used to manage overactive bladder symptoms. Its organ selectivity makes it a promising candidate for minimizing side effects commonly associated with anticholinergic agents, such as dry mouth and cognitive impairment2 3.
Afacifenacin is a pharmaceutical compound classified as a muscarinic receptor antagonist, specifically designed for therapeutic applications in the treatment of overactive bladder and related conditions. It is known for its dual pharmacological actions, which include antagonism of muscarinic receptors and inhibition of acetylcholine binding, leading to reduced bladder contractions and improved urinary control. The compound is also referred to by its developmental names, NS-986 and SMP-986.
Afacifenacin is synthesized from various chemical precursors, with its development primarily driven by pharmaceutical research aimed at addressing urinary disorders. The compound is currently under investigation for its efficacy and safety in clinical settings.
Afacifenacin falls under the category of synthetic organic compounds and is specifically classified as a muscarinic antagonist. Its mechanism of action involves blocking the effects of acetylcholine on muscarinic receptors, which play a crucial role in bladder function.
The synthesis of Afacifenacin involves several steps that utilize established organic chemistry techniques. While specific details regarding the synthesis pathway of Afacifenacin are not extensively documented in the available literature, it typically includes:
Afacifenacin participates in various chemical reactions typical for muscarinic antagonists. These reactions can include:
The exact reaction pathways for Afacifenacin are not well-documented but follow general principles of medicinal chemistry.
Afacifenacin operates primarily through its action on muscarinic receptors in the bladder.
Pharmacological studies indicate that Afacifenacin exhibits a high affinity for muscarinic receptors, which correlates with its effectiveness in clinical use.
Relevant data regarding solubility and stability are critical for formulation development in pharmaceuticals.
Afacifenacin is primarily utilized in medical settings for:
Ongoing studies aim to further elucidate its efficacy and explore additional therapeutic applications beyond urology.
The historical development of antibacterial agents reveals distinct epochs of innovation and stagnation. The groundbreaking work of Paul Ehrlich in the early 20th century established the foundational principles of targeted chemotherapy. His systematic screening of hundreds of organoarsenic compounds led to the discovery of Salvarsan (compound 606) in 1909, the first truly modern antimicrobial agent specifically developed to treat syphilis [1] [8]. This approach—identifying compounds that selectively target pathogens—became the cornerstone of drug discovery. The serendipitous discovery of penicillin by Alexander Fleming in 1928, followed by its mass production and clinical deployment in the mid-1940s, ushered in the "Golden Age" of antibiotics (approximately 1940-1962) [3] [8]. This period witnessed an unprecedented surge in novel antibiotic classes derived primarily from natural sources: streptomycin (1944), chloramphenicol (1947), tetracyclines (1948), erythromycin (1952), vancomycin (1958), and cephalosporins (early 1960s) [1] [3] [8]. These discoveries transformed previously fatal bacterial infections into treatable conditions.
Table 1: Key Milestones in Antibacterial Drug Development Era
Time Period | Era Designation | Key Developments & Agents | Primary Source |
---|---|---|---|
Pre-1900s | Pre-Antibiotic Era | Use of molds, herbs, heavy metals; Tetracycline traces in ancient Nubian bones | Empirical/Natural |
1909 | Synthetic Beginnings | Paul Ehrlich's Salvarsan (Arsphenamine, Compound 606) | Synthetic |
1928/1940s | Antibiotic Discovery | Fleming's Penicillin discovery (1928), Florey & Chain purification (1940), Mass production (1945) | Natural (Fungal) |
1930s | Sulfonamide Era | Prontosil (Sulfonamidochrysoidine) - First commercially available antibacterial | Synthetic |
1940-1962 | Golden Age | Streptomycin, Chloramphenicol, Tetracyclines, Macrolides, Glycopeptides (Vancomycin), Cephalosporins | Primarily Natural |
1960s-1980s | Semi-Synthetic Refinement | Methicillin (1959), Ampicillin (1961), Fluoroquinolones (e.g., Ciprofloxacin) | Semi-Synthetic/Synthetic |
1987-Present | Innovation Void & Targeted Therapy | Few novel classes; Lipopeptides (Daptomycin), Oxazolidinones (Linezolid), Afabicin (FabI inhibitor) | Synthetic/Semi-Synthetic |
However, the latter part of the 20th century saw a dramatic decline in novel antibiotic discovery. Following the introduction of nalidixic acid in 1962 and subsequent fluoroquinolones, a significant "discovery void" emerged around 1987, characterized by a near absence of new antibiotic classes reaching the clinic [3]. This innovation drought coincided with the alarming acceleration of antibiotic resistance across multiple bacterial species and drug classes. The factors contributing to this void are multifaceted, encompassing scientific challenges in identifying new bacterial targets, diminished economic incentives for pharmaceutical companies due to high development costs and lower returns compared to chronic disease medications, and increasingly complex regulatory pathways [5]. Consequently, the antibiotic pipeline became dominated by derivatives of existing classes—modifications of β-lactams, fluoroquinolones, and aminoglycosides—offering incremental improvements but vulnerable to pre-existing and rapidly evolving resistance mechanisms. This historical context underscores the significance of afabicin's development as it represents a departure from derivative approaches, targeting a novel bacterial pathway with high specificity.
Afabicin occupies a distinctive and strategically vital position within contemporary antimicrobial research by embodying the shift from broad-spectrum to pathogen-focused antibacterial strategies. As a first-in-class FabI inhibitor, afabicin represents a novel mechanistic approach distinct from all previously approved antibiotic classes [1]. FabI (enoyl-acyl carrier protein reductase) is a key enzyme in the bacterial type II fatty acid biosynthesis (FAS-II) pathway, catalyzing the final and rate-limiting step in the elongation cycle of fatty acids, essential components of bacterial phospholipid membranes. By selectively inhibiting this enzyme in susceptible staphylococcal species, afabicin disrupts the production of membrane phospholipids, leading to bacterial cell death. This mechanism contrasts sharply with other antibiotic classes:
The spectrum of activity of afabicin is exceptionally narrow, primarily targeting Staphylococcus spp., including both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains, coagulase-negative staphylococci (CoNS), and Staphylococcus lugdunensis. This stands in stark contrast to most historical and contemporary antibiotics developed with broad-spectrum activity against Gram-positive and/or Gram-negative pathogens. This narrow focus is a deliberate research strategy, designed to minimize disruption to the human microbiome and reduce selective pressure driving resistance in non-target bacteria—a significant contributor to the global resistance crisis [5].
Furthermore, afabicin exemplifies modern structure-based drug design. Detailed knowledge of the S. aureus FabI enzyme structure enabled the rational design and optimization of afabicin to achieve high-affinity binding and potent inhibition. Its pharmacokinetic profile, characterized by good oral bioavailability and extensive tissue distribution, including penetration into skin, soft tissues, and bone, aligns with its intended use for serious staphylococcal infections like acute bacterial skin and skin structure infections (ABSSSI) and potentially bacteremia or bone/joint infections [1] [5]. Research into afabicin directly addresses the critical need articulated by global health organizations for novel antibacterial agents active against pathogens listed as serious threats by the WHO and CDC, particularly MRSA.
The strategic focus on staphylococci, particularly MRSA, for afabicin's development is underpinned by a compelling convergence of clinical need, microbiological challenge, and scientific opportunity. Staphylococcus aureus remains a leading cause of community-acquired and healthcare-associated bacterial infections worldwide, ranging from relatively minor skin and soft tissue infections (SSTIs) to life-threatening conditions such as bacteremia, endocarditis, pneumonia, and osteomyelitis. The emergence and global dissemination of methicillin-resistant S. aureus (MRSA) since the 1960s has drastically complicated treatment, rendering entire classes of β-lactam antibiotics ineffective and placing immense reliance on alternatives like vancomycin, daptomycin, and linezolid [1] [5].
However, treatment options for MRSA are increasingly compromised. Vancomycin, long the cornerstone therapy, faces challenges including:
Beyond acquired resistance, S. aureus possesses intrinsic mechanisms that promote persistence and treatment failure. A critical factor is its ability to invade and survive within host cells, including professional phagocytes like macrophages. Once intracellular, bacteria can enter a state of reduced metabolic activity or dormancy, becoming "persisters" that are highly tolerant to conventional antibiotics, even those active against the same strain in its extracellular, replicating state. Research on uropathogenic E. coli (UPEC) models demonstrates that intracellular bacteria exhibit significantly increased tolerance; concentrations of antibiotics like ciprofloxacin exceeding 100 times the MIC were required to achieve bactericidal effects against intracellular bacteria compared to extracellular ones [4]. While this data is for UPEC, staphylococci exhibit similar intracellular survival strategies. This phenotypic tolerance allows bacterial reservoirs to survive standard antibiotic courses, potentially leading to recurrent or chronic infections. Afabicin's mechanism, targeting a fundamental biosynthetic pathway, holds potential promise against such metabolically adapted populations, although this requires specific investigation in staphylococcal models.
Table 2: Challenges in Treating Staphylococcal Infections Driving Afabicin Development
Challenge Category | Specific Issues | Impact on Treatment |
---|---|---|
Antibiotic Resistance | High prevalence of MRSA in hospitals and community; Vancomycin MIC creep; Emergence of VISA/VRSA; Resistance to daptomycin, linezolid | Erosion of first-line and second-line treatment options; Increased reliance on last-resort agents; Higher treatment failure rates |
Intracellular Persistence | Survival within macrophages and other host cells; Transition to dormant/persister states; Biofilm formation on implants/devices | Protection from host immune response; Reduced antibiotic penetration to niche; Antibiotic tolerance (requires higher doses/longer duration); Source of relapse/recurrence |
Biofilm-Associated Infections | Formation on medical devices (catheters, prosthetics); Reduced metabolic activity in biofilm; Extracellular polymeric substance barrier | Extreme tolerance to antibiotics (up to 1000x higher MICs); Requires device removal for cure; Chronic, difficult-to-eradicate infections |
Toxicity of Current Agents | Vancomycin (nephrotoxicity); Linezolid (myelosuppression, neuropathy); Daptomycin (pulmonary toxicity, myopathy) | Limits dosing and duration; Complicates management in vulnerable patients; Requires monitoring, increasing cost and complexity |
Pharmacokinetic Limitations | Variable tissue penetration (e.g., bone, abscesses); Inadequate oral bioavailability for some agents | Suboptimal drug levels at infection site; Necessitates IV therapy in some cases, impacting outpatient management |
The scientific rationale for targeting staphylococcal FabI is robust. Genetic studies confirm that fabI is essential for S. aureus viability; deletion of the gene is lethal. Furthermore, the S. aureus FAS-II pathway is distinct from the mammalian multi-functional FAS-I enzyme complex, providing a therapeutic window for selective inhibition. Pre-existing resistance to afabicin in clinical staphylococcal isolates is extremely rare, as FabI inhibition represents a novel antibiotic pressure. While resistance mutations in fabI can be selected in vitro under drug pressure, these often come with a fitness cost, potentially attenuating bacterial virulence or transmission capacity—a desirable characteristic from an epidemiological perspective [1]. The high conservation of the FabI enzyme across staphylococci ensures broad intrinsic activity within this genus. This combination of unmet medical need, challenging bacterial pathophysiology, and a scientifically validated, vulnerable target provides the powerful rationale underlying the development of afabicin as a precision weapon against staphylococcal disease.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7